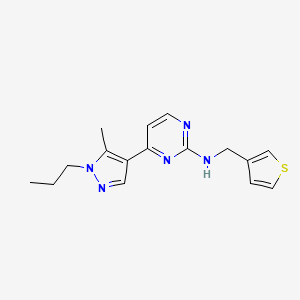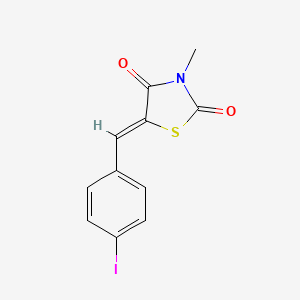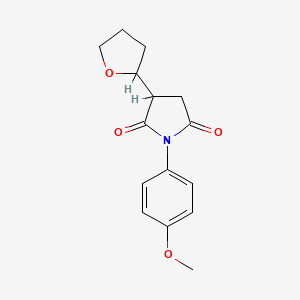
N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea, also known as MDU-13, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various experiments.
Mechanism of Action
The exact mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea is not fully understood, but it is believed to act on various molecular targets in cells. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells. It has been shown to increase the levels of certain neurotransmitters in the brain, leading to its neuroprotective effects. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has been shown to have low toxicity and does not affect normal cells significantly.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea is its potential use in various scientific research areas. It has shown promising results in various experiments and can potentially be used as a lead compound for the development of new drugs. This compound also has low toxicity and does not affect normal cells significantly. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are various future directions for the study of N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea. One of the potential future directions is the development of new derivatives of this compound with improved solubility and bioavailability. Another future direction is the study of the mechanism of action of this compound in more detail to identify its molecular targets and pathways. This compound can also be studied for its potential use in the treatment of other diseases such as epilepsy and multiple sclerosis. Overall, the study of this compound has shown promising results and has the potential to contribute to the development of new drugs and treatments for various diseases.
Synthesis Methods
The synthesis of N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea involves the reaction of 2-methylphenyl isocyanate with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent. The resulting product is then treated with a reducing agent to obtain the final compound. The purity and yield of the compound can be improved by using different solvents and purification techniques.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea has been studied for its potential use in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. This compound has also been studied for its potential use in drug discovery as a lead compound for the development of new drugs.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-2-3-5-12(10)17-15(18)16-11-6-7-13-14(8-11)20-9-19-13/h2-8H,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTNANLRALLYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-furylmethyl)-5,7-dimethyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4997131.png)
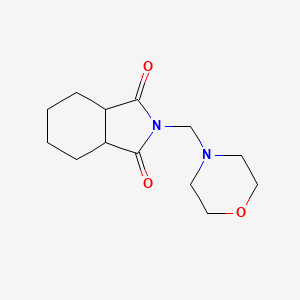
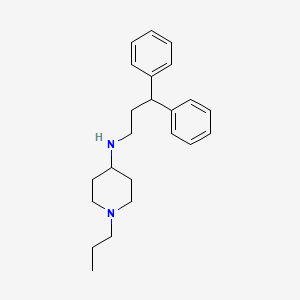
![methyl 4-(5-iodo-2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4997168.png)
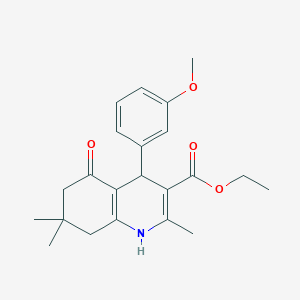
![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide](/img/structure/B4997182.png)
![2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4997197.png)

![4-[(1-benzyl-4-piperidinyl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4997223.png)
![2-(4-methoxyphenyl)-4-{[(2-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4997225.png)
![4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide](/img/structure/B4997231.png)
